molecular formula C22H18N4O4 B2463771 methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate CAS No. 921574-93-8

methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate

Cat. No.: B2463771
CAS No.: 921574-93-8
M. Wt: 402.41
InChI Key: MTEYYECCUHJVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a pyrazolo[4,3-c]pyridine derivative characterized by a 5-methyl group, a 3-oxo moiety, a 2-phenyl substituent, and a 7-amido linkage to a methyl benzoate group. This compound belongs to a class of heterocyclic structures known for their pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The pyrazolo[4,3-c]pyridine core provides a rigid scaffold for functional group substitutions, which influence physicochemical properties (e.g., solubility, logP) and biological activity.

Properties

IUPAC Name

methyl 4-[(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-25-12-17(20(27)23-15-10-8-14(9-11-15)22(29)30-2)19-18(13-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEYYECCUHJVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.

    Introduction of the Benzoate Moiety: The benzoate group is introduced through esterification reactions, often using methyl benzoate and suitable catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents (Position) Functional Group at 7-Position Key Properties/Applications References
Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate (Target) 5-methyl, 2-phenyl Amido-linked methyl benzoate Enhanced lipophilicity, potential CNS activity
5-Methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid 5-methyl, 2-phenyl Carboxylic acid Lower logP, limited membrane permeability
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) 5-(quinolin-3-yl), 2-phenyl Ethyl ester Increased aromaticity, potential kinase inhibition
Ethyl 5-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6g) 5-(4-methoxybenzyl), 2-phenyl Ethyl ester Improved solubility due to methoxy group
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 5-benzyl, 2-phenyl, N-(3-methylphenyl) Carboxamide Enhanced steric bulk, possible selectivity

Key Observations:

  • Functional Group at 7-Position : The amido-linked methyl benzoate in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, unlike carboxylic acid derivatives (e.g., ), which may exhibit poor bioavailability due to ionization at physiological pH .
  • Synthetic Flexibility : Analogous compounds (e.g., 6g, 7f) are synthesized via refluxing dienamines with amines or amine hydrochlorides, suggesting the target compound could be prepared using similar protocols .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight : The target compound’s molecular weight is higher than its carboxylic acid analog (269.26 g/mol vs. ~355 g/mol estimated for the target), primarily due to the benzoate moiety .
  • Spectroscopic Data :
    • NMR : Pyrazolo[4,3-c]pyridine derivatives exhibit characteristic 1H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methyl/amide protons (δ 2.5–3.5 ppm). The methyl benzoate group would show distinct singlet peaks for the ester methyl (δ ~3.9 ppm) .
    • IR : Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ for the ester and amide groups .

Biological Activity

Methyl 4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-amido}benzoate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine with a suitable amine and a benzoate derivative. The synthetic route can be optimized for yield and purity through various organic chemistry techniques such as refluxing in solvents like ethanol or methanol.

Antimicrobial Activity

The biological activity of this compound has been evaluated against various microbial strains. In vitro studies indicate that it exhibits significant antibacterial and antifungal properties. The following table summarizes the antimicrobial activity observed:

Microbial Strain Activity Method
Escherichia coliModerate InhibitionDisc Diffusion Method
Staphylococcus aureusStrong InhibitionDisc Diffusion Method
Aspergillus nigerModerate InhibitionCup Plate Method
Candida albicansWeak InhibitionCup Plate Method

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis. Molecular docking studies have shown potential interactions with key enzymes involved in these pathways, indicating a promising avenue for further research into its pharmacodynamics .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by Prajapati et al. (2011) evaluated the antibacterial efficacy of similar pyrazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics .
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties against Aspergillus species. The compound showed moderate activity, suggesting it could be developed as a treatment for fungal infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.